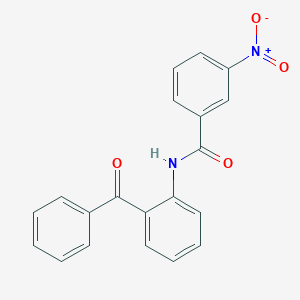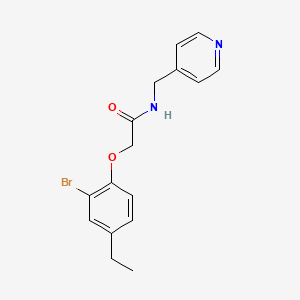
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a selective and potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the inhibition of a specific protein kinase, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting this kinase, the compound can disrupt signaling pathways involved in disease progression, leading to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide have been extensively studied in vitro and in vivo. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation and autoimmune responses in animal models. The compound has minimal toxicity and has been well-tolerated in preclinical studies.
实验室实验的优点和局限性
The advantages of using 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments include its high potency and selectivity, as well as its potential applications in drug discovery and development. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain assays.
未来方向
There are several future directions for the study of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide. These include further optimization of the synthesis method to improve yield and purity, as well as the development of analogs with improved properties. The compound can also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, the compound can be further studied in animal models to assess its efficacy and safety in vivo. Finally, the compound can be studied for its potential applications in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising compound with potential applications in the field of medicinal chemistry. The compound has been extensively studied for its selective and potent inhibition of a specific protein kinase, making it a promising candidate for the treatment of various diseases. The compound has minimal toxicity and has been well-tolerated in preclinical studies. Future research directions include further optimization of the synthesis method, development of analogs, and assessment of efficacy and safety in animal models.
合成方法
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-pyridinemethanamine to yield the final product. The synthesis method has been optimized to produce high yields of pure compound and has been validated through various analytical techniques.
科学研究应用
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to be a selective and potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound has also been studied for its potential use in drug discovery and development, as well as in the elucidation of signaling pathways involved in disease progression.
属性
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-12-3-4-15(14(17)9-12)21-11-16(20)19-10-13-5-7-18-8-6-13/h3-9H,2,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXDIHRWZQVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
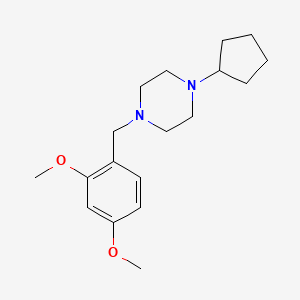
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
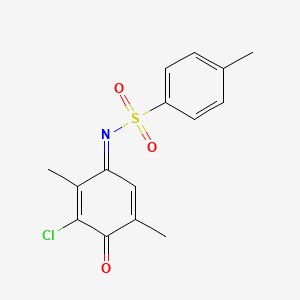
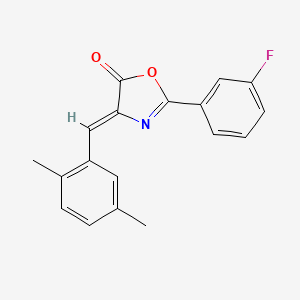
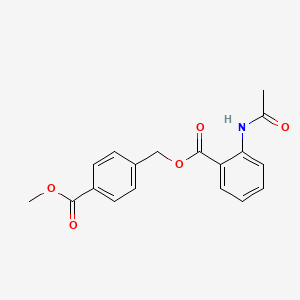
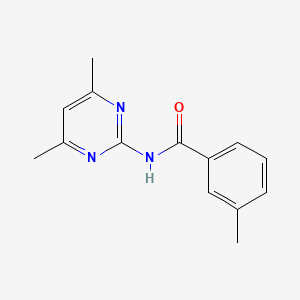
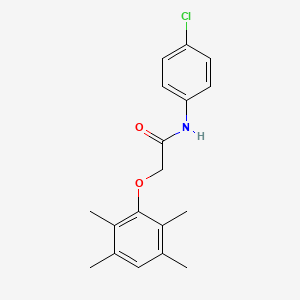
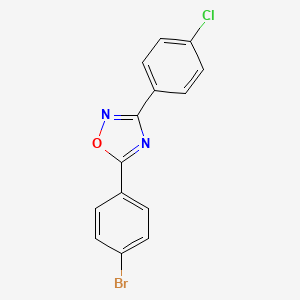

![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
